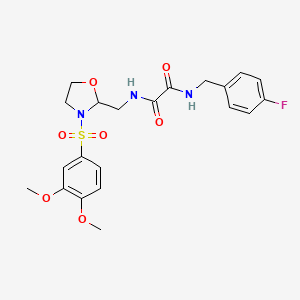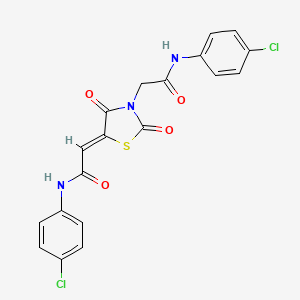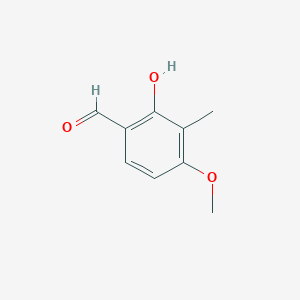
2-Hydroxy-4-methoxy-3-methylbenzaldehyde
Vue d'ensemble
Description
2-Hydroxy-4-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is a chemical compound with the molecular formula C8H8O3 . It is a potential tyrosinase inhibitor present in African medicinal plants . It is the main component of root bark essential oil of Periploca sepium Bunge .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-4-methoxybenzaldehyde is 152.15 g/mol . The InChI code for this compound is 1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-4-methoxy-3-methylbenzaldehyde are not available, it was used in the synthesis of Schiff base ligand .Physical And Chemical Properties Analysis
2-Hydroxy-4-methoxybenzaldehyde is a clear light yellow liquid . It has a melting point of 41-43 °C . The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Research indicates that derivatives of 2-hydroxy-4-methoxy-3-methylbenzaldehyde, such as 4-hydroxy-3-methylchalcone, have been synthesized and tested for antibacterial activity. These derivatives showed effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Hapsari et al., 2018).
- Another study focused on the synthesis of 4-hydroxy-2-methylchalcone from a related compound and evaluated its antibacterial efficiency. This derivative also demonstrated significant antibacterial activity, particularly against Escherichia coli (Ismiyarto et al., 2018).
Chemical Reactions and Synthesis
- Anodic oxidation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde, a related compound, leads to acetoxylated products and cyclohexenetriones, highlighting its potential in chemical synthesis (Ohmori et al., 1980).
- A study on the photochemistry of o-tolualdehydes, including derivatives of 2-hydroxybenzaldehydes, revealed insights into their photochemical conversion processes (Charlton & Koh, 1988).
Applications in Organic Synthesis and Materials Science
- Benzaldehyde derivatives, including those related to 2-hydroxy-4-methoxy-3-methylbenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds have been successfully used in the synthesis of various secondary amide derivatives (Swayze, 1997).
- Research into the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters involved derivatives of 4-hydroxybenzaldehyde. These studies are relevant to the development of materials with enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).
Novel Derivatives and Synthesis Methods
- Studies have synthesized new benzaldehyde derivatives from mangrove endophytic fungi, highlighting the natural diversity and potential applications of these compounds in various fields (Shao et al., 2009).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Propriétés
IUPAC Name |
2-hydroxy-4-methoxy-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPNBQNOZAZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)


![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)
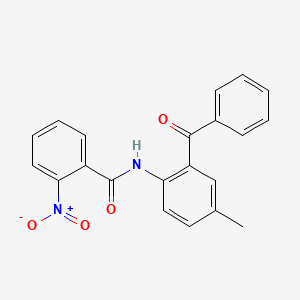
![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)
![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)
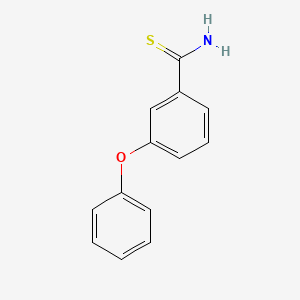
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)
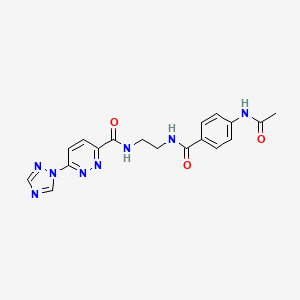
![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)
